molecular formula C14H9N3O3 B5836613 4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5836613
M. Wt: 267.24 g/mol
InChI Key: UJLHXAYGCPWCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine, commonly known as BDP, is a heterocyclic compound that has been widely studied in scientific research due to its potential applications in various fields. BDP has a unique molecular structure that makes it a promising candidate for drug discovery, material science, and other related areas of research.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to be related to its ability to modulate certain signaling pathways in cells. BDP has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that BDP can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the proliferation of cancer cells. In vivo studies have shown that BDP can reduce the growth of tumors and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDP in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using BDP is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for research on BDP. One area of interest is the development of new drugs based on the structure of BDP, which may have improved therapeutic properties. Another area of interest is the study of the molecular mechanisms underlying the effects of BDP, which may lead to the discovery of new targets for drug development. Additionally, the use of BDP in material science and other related fields may also be an area of future research.

Synthesis Methods

The synthesis of BDP is a multi-step process that involves the reaction of 2,3-dichloropyridine with 5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole in the presence of a base catalyst. This reaction results in the formation of the intermediate compound, which is then treated with a reducing agent to produce the final product, BDP.

Scientific Research Applications

BDP has been studied extensively for its potential applications in various scientific fields. In drug discovery, BDP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. BDP has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c1-2-11-12(19-8-18-11)7-10(1)14-16-13(17-20-14)9-3-5-15-6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLHXAYGCPWCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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